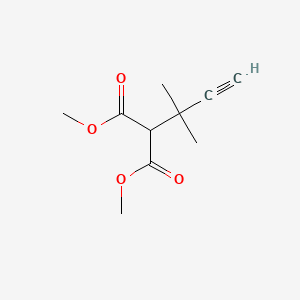
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate is an organic compound with the molecular formula C11H16O4. It is a derivative of malonic acid and contains an alkyne functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl malonate with 2-methylbut-3-yn-2-ol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used to deprotonate the malonate ester groups, facilitating nucleophilic attack.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted malonates depending on the nucleophile used.
科学的研究の応用
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of dimethyl 2-(2-methylbut-3-yn-2-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The alkyne group can undergo addition reactions, while the malonate ester groups can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition states and intermediates.
類似化合物との比較
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of dimethyl 2-(2-methylbut-3-yn-2-yl)malonate, used in similar synthetic applications.
Dimethyl malonate: A key starting material for the synthesis of various malonate derivatives.
2-Methylbut-3-yn-2-amine: Another alkyne-containing compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an alkyne group and malonate ester groups. This dual functionality allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
dimethyl 2-(2-methylbut-3-yn-2-yl)propanedioate |
InChI |
InChI=1S/C10H14O4/c1-6-10(2,3)7(8(11)13-4)9(12)14-5/h1,7H,2-5H3 |
InChIキー |
VZGAAYYLEIEESV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


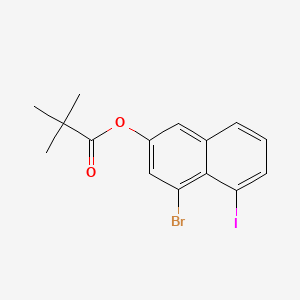
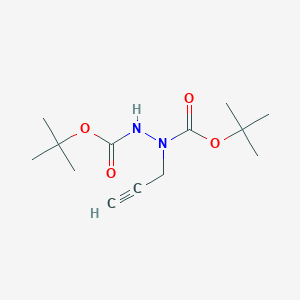

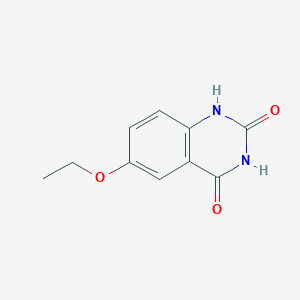
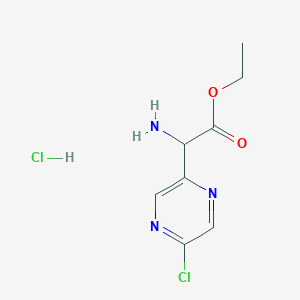
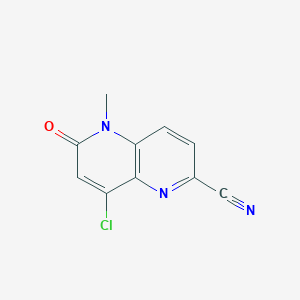
![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
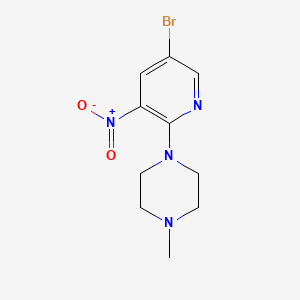


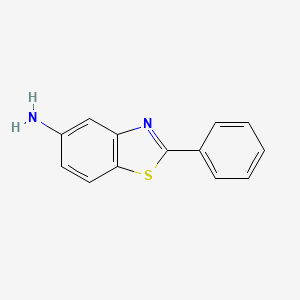

![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
